molecular formula C17H14O2 B033750 6,8-Dimethylflavone CAS No. 104213-91-4

6,8-Dimethylflavone

Cat. No. B033750
CAS RN: 104213-91-4
M. Wt: 250.29 g/mol
InChI Key: SIXVURZOAATBIB-UHFFFAOYSA-N
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Description

6,8-Dimethylflavone is a type of flavone, a class of compounds known for their diverse range of biological activities . It is a monohydroxyflavone that is flavone substituted by a hydroxy group at position 7, a methoxy group at position 5 and methyl groups at positions 6 and 8 .


Molecular Structure Analysis

The molecular formula of 6,8-Dimethylflavone is C17H14O2 . It has an average mass of 250.292 Da and a monoisotopic mass of 250.099380 Da . The structure includes 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

6,8-Dimethylflavone has a density of 1.2±0.1 g/cm3, a boiling point of 420.6±45.0 °C at 760 mmHg, and a flash point of 194.0±22.3 °C . It has a molar refractivity of 73.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 211.8±3.0 cm3 .

Scientific Research Applications

  • Neuroprotective Effects in Multiple Sclerosis : Dimethylfumarate, a compound related to 6,8-Dimethylflavone, has been found to activate the Nrf2 antioxidant pathway. This action potentially benefits patients with multiple sclerosis by improving the disease course and maintaining tissue integrity (Linker et al., 2011).

  • Antiviral Activity : A study on 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone highlighted its potent activity against poliovirus type 1 and other rhinovirus serotypes. Notably, this compound demonstrated no mutagenicity in the Ames test up to a concentration of 2.5 mg (De Meyer et al., 1991).

  • Cancer Prevention : The topical application of 7,8-benzoflavone, another related compound, has shown significant reduction in tumor initiation in mouse skin, suggesting a role in skin cancer prevention (Pyerin & Hecker, 1980). Moreover, compounds from Bougainvillea spectabilis, including new flavones related to 6,8-Dimethylflavone, have shown cytotoxic activity against cancer cell lines (Do et al., 2017).

  • Anti-inflammatory Properties : Studies have revealed that 2'-hydroxychalcones and flavones, including derivatives of 6,8-Dimethylflavone, can serve as potent anti-inflammatory agents. Specifically, chalcone 3b exhibited the most significant effects in this regard (Ballesteros et al., 1995).

  • Antitumor Activity : The antitumor activity of 5,6-dimethylxanthenone-4-acetic acid, related to 6,8-Dimethylflavone, has been enhanced by repeated doses, indicating its potential in cancer therapy (Philpott et al., 2004).

Future Directions

The future research directions for 6,8-Dimethylflavone could involve further exploration of its biological activities and potential therapeutic applications. For instance, one study suggests that compounds similar to 6,8-Dimethylflavone have high probability of permeation through the blood–brain barrier to reach the central nervous system .

properties

IUPAC Name

6,8-dimethyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXVURZOAATBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364763
Record name 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104213-91-4
Record name 4H-1-Benzopyran-4-one,6,8-dimethyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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